molecular formula C12H21BrO2 B13309593 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane

Cat. No.: B13309593
M. Wt: 277.20 g/mol
InChI Key: GDLDPOWKQUEGSG-UHFFFAOYSA-N
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Description

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring linked via a methylene bridge to a 2-bromocycloheptyl ether group.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

2-[(2-bromocycloheptyl)oxymethyl]oxolane

InChI

InChI=1S/C12H21BrO2/c13-11-6-2-1-3-7-12(11)15-9-10-5-4-8-14-10/h10-12H,1-9H2

InChI Key

GDLDPOWKQUEGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OCC2CCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocycloheptanol with oxolane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the oxy-methyl linkage .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(2-Bromocycloheptyl)oxy]methyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can participate in various binding interactions, while the oxolane ring provides stability and solubility. The compound can modulate biological pathways by acting as an inhibitor or activator of enzymes and receptors .

Comparison with Similar Compounds

Oxolane Derivatives with Simple Substituents

  • 2-Methyl Oxolane : A simpler analog with a methyl group attached to the oxolane ring. It exhibits a solubility of 466 g/L, highlighting the impact of small alkyl groups on hydrophilicity. In contrast, the bromocycloheptyl group in the target compound likely reduces solubility due to increased hydrophobicity .
  • Muscarine Derivatives : These contain a quaternary ammonium group and a hydroxylated oxolane ring. The decyl-chain derivative in demonstrated antimicrobial activity, whereas the target compound lacks charged groups, suggesting divergent biological profiles .

Brominated Cycloalkane Derivatives

  • 1,2-Dibromocycloheptane : A dibrominated cycloheptane with a melting point of -157.6°C. The single bromine atom in the target compound’s cycloheptyl group may reduce density and alter melting behavior compared to dihalogenated analogs .
  • 2-(Bromomethyl)-1,3-dioxolane Derivatives: Compounds like 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane () feature bromine on a dioxolane ring. The oxolane ring in the target compound may confer greater stability compared to dioxolane’s more reactive oxygen-rich structure .

Complex Bicyclic and Aromatic Systems

  • Bicyclo[2.2.1]heptane Dicarboxylate (): This compound includes a bromophenyl group and a bicyclic framework.

Solubility and Lipophilicity

  • Solubility: The target compound’s bromocycloheptyl group is expected to lower aqueous solubility compared to 2-Methyl Oxolane (466 g/L) due to increased hydrophobicity. No direct solubility data is available in the evidence .
  • Lipophilicity (LogP) : The bromine atom and cycloheptyl group may elevate LogP, similar to brominated dioxolane derivatives (e.g., XLogP3 = 4.2 in ). This could enhance membrane permeability but reduce bioavailability .

Reactivity

  • Bromine Reactivity : The bromocycloheptyl ether group may undergo nucleophilic substitution (e.g., SN2), analogous to bromomethyl dioxolanes (). However, steric hindrance from the cycloheptyl ring could slow reaction kinetics compared to less bulky analogs .

Data Table: Key Comparisons

Property 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane 2-Methyl Oxolane Muscarine Decyl Derivative 1,2-Dibromocycloheptane
Molecular Formula C₁₃H₂₁BrO₂ C₅H₁₀O C₁₅H₃₁NO₂⁺ C₇H₁₂Br₂
Solubility (g/L) Not reported 466 Not reported Not reported
Melting Point (°C) Not reported - Not reported -157.6
Key Functional Groups Bromocycloheptyl ether Methyl Quaternary ammonium, hydroxyl Dibromocycloheptane
Biological Activity Not reported None Antimicrobial Not reported

Biological Activity

The compound 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane , a derivative of oxolane (tetrahydrofuran), has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, synthesizing information from diverse academic sources.

Chemical Structure and Synthesis

Chemical Structure : The molecular structure of this compound includes a brominated cycloheptyl group attached to an oxolane ring. This configuration suggests potential interactions with biological systems, particularly through the bromine substituent which can enhance reactivity.

Synthesis : The synthesis of this compound typically involves the reaction of cycloheptyl alcohol derivatives with brominating agents, followed by etherification reactions to incorporate the oxolane moiety. Specific synthetic pathways may vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxolane rings exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5dStaphylococcus aureus64 µg/mL
5dEscherichia coli128 µg/mL
5dPseudomonas aeruginosa512 µg/mL

These findings suggest that modifications to the oxolane structure can lead to enhanced antibacterial properties, particularly against Gram-positive bacteria .

Immunological Activity

Another significant aspect of the biological activity of this compound is its potential immunomodulatory effects. Compounds similar to this compound have shown promise in stimulating human gammadelta T lymphocytes, which play a crucial role in immune responses. For example, certain bromohydrin analogues have been reported to trigger effector responses at nanomolar concentrations, indicating their potential as immunostimulants .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of various oxolane derivatives, including those similar to our compound. The study found that certain modifications significantly increased activity against both bacterial and fungal pathogens, highlighting the importance of structural variations in enhancing bioactivity .
  • Immunostimulatory Effects : Research has demonstrated that specific analogues can effectively stimulate gammadelta T cells, suggesting that compounds like this compound could be explored for vaccine development or therapeutic applications in immunology .
  • Toxicological Profile : Safety assessments indicate that derivatives of oxolanes generally exhibit low toxicity profiles and rapid metabolism, which is crucial for their potential use in therapeutic contexts. This is particularly relevant for compounds intended for human use or environmental applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for minimizing elimination by-products during the preparation of 2-([(2-Bromocycloheptyl)oxy]methyl)oxolane?

  • Methodological Answer : Optimize reaction conditions by selecting a base that favors nucleophilic substitution (SN2) over elimination (E2). For example, using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., THF) at controlled temperatures (0–25°C) can reduce cycloheptene formation. Prior studies on bromocyclohexane derivatives demonstrate that bulky bases like tert-butoxide predominantly drive elimination . Monitor reaction progress via TLC or GC-MS to adjust parameters in real time.

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for the cycloheptyl bromine environment (δ 3.8–4.2 ppm for oxymethyl protons) and oxolane ring protons (δ 1.6–2.1 ppm for methylene groups).
  • FT-IR : Confirm ether linkages (C-O-C stretch at ~1100 cm⁻¹) and bromine presence (C-Br stretch at 500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 278.04 for C₁₃H₂₁BrO₂). Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How can the hydrolytic stability of this compound be assessed under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2, 7, 12) at 40°C for 14 days. Analyze degradation products via HPLC-UV/Vis or LC-MS. For example, acidic conditions may cleave the ether bond, yielding cycloheptanol and brominated fragments. Compare degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can split-plot experimental designs be applied to study the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Use a randomized block design with split-split plots (as in agricultural chemistry studies ):

  • Main plots : Reaction steps (e.g., bromocycloheptyl precursor synthesis → oxolane coupling).
  • Subplots : Variables like solvent polarity (THF vs. DMF) and catalyst loading (0.1–1.0 mol%).
  • Sub-subplots : Timepoints for sampling (0, 6, 12, 24 hrs).
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting yield and purity.

Q. What computational approaches resolve contradictions in regioselectivity data during functionalization of the oxolane ring?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model steric interactions between the bromocycloheptyl group and incoming electrophiles.
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict favored reaction pathways (e.g., C2 vs. C3 substitution).
  • Validation : Cross-check computational results with kinetic isotope effect (KIE) studies or isotopic labeling experiments .

Q. How does the compound’s environmental fate correlate with its physicochemical properties?

  • Methodological Answer :

  • Property Analysis : Measure logP (octanol-water partition coefficient) and soil adsorption coefficient (Koc) to predict bioaccumulation potential.
  • Environmental Simulation : Use microcosm studies to track degradation in aquatic/terrestrial systems. For example, assess photolysis rates under UV light (λ = 254 nm) or microbial degradation via LC-MS/MS .
  • Risk Assessment : Apply the European Union’s REACH framework to evaluate ecological toxicity thresholds .

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